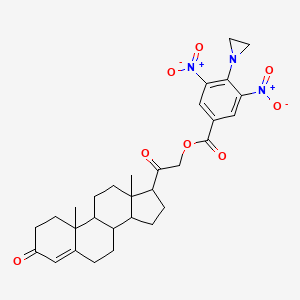
3,20-Dioxopregn-4-en-21-yl 4-(aziridin-1-yl)-3,5-dinitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,20-Dioxopregn-4-en-21-yl 4-(aziridin-1-yl)-3,5-dinitrobenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pregnane backbone and a benzoate ester functional group.
Vorbereitungsmethoden
The synthesis of 3,20-Dioxopregn-4-en-21-yl 4-(aziridin-1-yl)-3,5-dinitrobenzoate typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:
Formation of the pregnane backbone: This can be achieved through the oxidation of a suitable steroid precursor.
Introduction of the aziridine group: This step involves the reaction of the intermediate with an aziridine reagent under controlled conditions.
Nitration of the benzoate ester: The final step involves the nitration of the benzoate ester to introduce the nitro groups.
Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis.
Analyse Chemischer Reaktionen
3,20-Dioxopregn-4-en-21-yl 4-(aziridin-1-yl)-3,5-dinitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can be carried out to modify the nitro groups or other functional groups in the molecule.
Substitution: The aziridine group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Wissenschaftliche Forschungsanwendungen
3,20-Dioxopregn-4-en-21-yl 4-(aziridin-1-yl)-3,5-dinitrobenzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3,20-Dioxopregn-4-en-21-yl 4-(aziridin-1-yl)-3,5-dinitrobenzoate involves its interaction with specific molecular targets. The aziridine group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to biological effects. The nitro groups may also play a role in the compound’s reactivity and bioactivity.
Vergleich Mit ähnlichen Verbindungen
3,20-Dioxopregn-4-en-21-yl 4-(aziridin-1-yl)-3,5-dinitrobenzoate can be compared with other similar compounds, such as:
3,20-Dioxopregn-4-en-21-yl 4-(bis(2-chloroethyl)amino)benzoate: Similar structure but different functional groups.
3,20-Dioxopregn-4-en-21-yl 4-(morpholin-4-yl)-3,5-dinitrobenzoate: Similar backbone with different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
24235-04-9 |
|---|---|
Molekularformel |
C30H35N3O8 |
Molekulargewicht |
565.6 g/mol |
IUPAC-Name |
[2-(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] 4-(aziridin-1-yl)-3,5-dinitrobenzoate |
InChI |
InChI=1S/C30H35N3O8/c1-29-9-7-19(34)15-18(29)3-4-20-21-5-6-23(30(21,2)10-8-22(20)29)26(35)16-41-28(36)17-13-24(32(37)38)27(31-11-12-31)25(14-17)33(39)40/h13-15,20-23H,3-12,16H2,1-2H3 |
InChI-Schlüssel |
AQHNHFOCCWIHKM-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCC3C(C1CCC2C(=O)COC(=O)C4=CC(=C(C(=C4)[N+](=O)[O-])N5CC5)[N+](=O)[O-])CCC6=CC(=O)CCC36C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



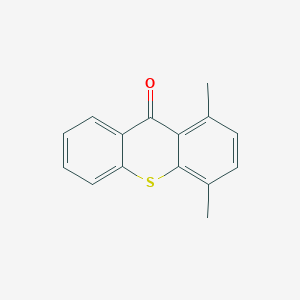


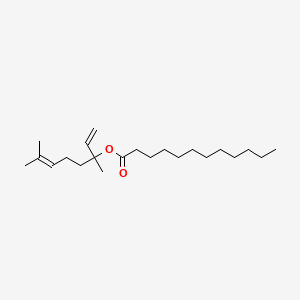
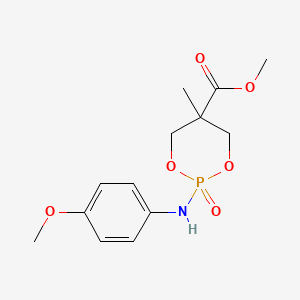
![9-Butyl-2,3-diphenylpyrazino[2,3-f]quinazolin-10(9h)-one](/img/structure/B14695646.png)
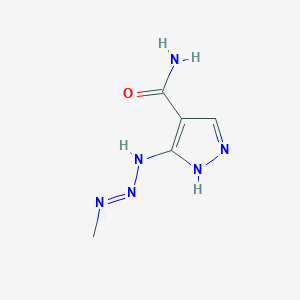

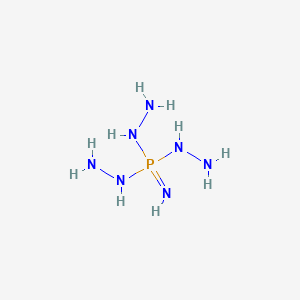

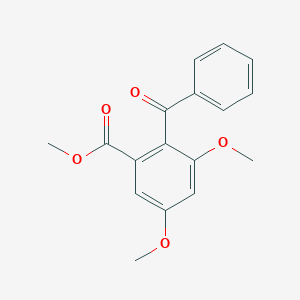

![methyl (6E,10E)-5-acetyloxy-4-(2-hydroxy-2-methyl-3-oxobutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B14695698.png)
